10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid
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Description
10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, also known as Fmoc-10-Adc-OH, is a chemical compound with the molecular formula C25H31NO4 . It is offered by several suppliers for research purposes.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenyl group attached to a decanoic acid chain via a methoxy carbonyl amino linkage . The exact mass of the molecule is 409.22530847 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 409.5 g/mol . It has a XLogP3-AA value of 5.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 13 . The topological polar surface area is 75.6 Ų .Scientific Research Applications
Biocatalyst Inhibition and Microbial Robustness
Carboxylic acids like 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid are integral in microbial bioprocesses. Understanding the inhibitory effects of such acids on microbes is crucial for metabolic engineering strategies aimed at enhancing microbial robustness. These acids impact the cell membrane properties and internal pH, influencing microbes' resilience in industrial applications. The insights into the mechanisms of biocatalyst inhibition by carboxylic acids contribute to the development of more robust strains for industrial performance (Jarboe et al., 2013).
Enhancement of Quantum Dots
Functionalizing quantum dots with amino acids, such as those derivable from 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid, significantly enhances their electronic and optical properties. These functionalized quantum dots demonstrate excellent solubility, sustainability, and biocompatibility, making them prime candidates for applications in optoelectronic devices. The diverse properties and functionalization strategies of amino acid-functionalized quantum dots pave the way for their usage in a wide array of applications, ranging from sensors to energy storage systems (Ravi et al., 2021).
Drug Synthesis and Medical Applications
Levulinic acid (LEV), which can be synthesized from biomass-derived carboxylic acids, plays a pivotal role in drug synthesis due to its diverse and flexible functional groups. Its applications span cancer treatment, medical materials, and other medical fields. LEV's ability to act as a raw material, modify chemical reagents, or serve as linkers provides a cost-effective and cleaner approach to drug synthesis. The protective group of levulinic acid further aids in drug synthesis processes (Zhang et al., 2021).
Spin Label in Peptide Studies
The spin label amino acid TOAC, derived from similar compounds, is used in studying peptides and peptide synthesis. Its incorporation into peptides allows for the analysis of backbone dynamics and peptide secondary structure. The studies encompass various techniques like EPR spectroscopy, X-ray crystallography, and NMR, highlighting TOAC's significance in understanding peptide-protein and peptide-nucleic acid interactions. The increasing applications of this unnatural amino acid underscore its future potential in various fields (Schreier et al., 2012).
properties
IUPAC Name |
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUPGNWTJGCBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630210 |
Source
|
Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
CAS RN |
143688-82-8 |
Source
|
Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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